2-Amino-3-methoxy-6-methylbenzoic acid

Description

Properties

IUPAC Name |

2-amino-3-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-4-6(13-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZUORRXYRGMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677638 | |

| Record name | 2-Amino-3-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90321-37-2 | |

| Record name | 2-Amino-3-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-methoxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-methoxy-6-methylbenzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

2-Amino-3-methoxy-6-methylbenzoic acid belongs to the class of aminobenzoic acids, which are foundational scaffolds in numerous biologically active molecules. The specific substitution pattern—an amino group ortho to the carboxylic acid, with adjacent methoxy and methyl groups—imparts a unique electronic and steric profile that can significantly influence its chemical behavior, reactivity, and interaction with biological targets. Understanding these fundamental properties is a critical first step in any research or development pipeline.

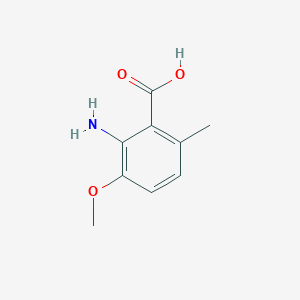

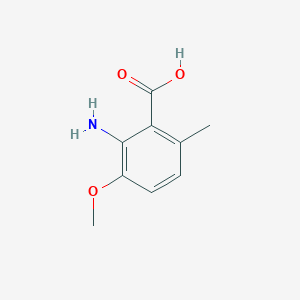

The canonical structure of this compound is presented below. The molecule's IUPAC name is this compound, and its molecular formula is C₉H₁₁NO₃.[1]

Figure 1: 2D Structure of this compound.

Physicochemical Properties: Predicted and Comparative Data

Direct experimental data for this compound is scarce in peer-reviewed literature. However, computational models provide reliable estimations, and analysis of structurally similar compounds offers valuable context for predicting its behavior.

Predicted Properties

The following table summarizes the computationally predicted physicochemical properties for this compound. These values are derived from established algorithms and provide a strong baseline for experimental design.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | Biosynth[2] |

| Monoisotopic Mass | 181.0739 Da | PubChemLite[1] |

| XlogP | 1.7 | PubChemLite[1] |

| Collision Cross Section (CCS) | [M+H]⁺: 136.3 Ų | PubChemLite[1] |

-

XlogP : The predicted octanol-water partition coefficient of 1.7 suggests that the compound is moderately lipophilic. This is a crucial parameter in drug development, influencing membrane permeability and oral bioavailability.

Comparative Experimental Data from Structural Analogs

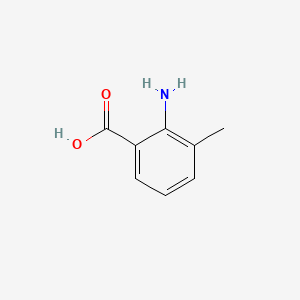

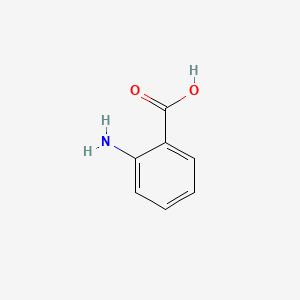

To provide a more complete picture, the experimental properties of several closely related molecules are presented below. These analogs differ by a single functional group, allowing for an informed estimation of the properties of the target compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| 2-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 169-170 | Lacks the 6-methyl group.[3] |

| 2-Amino-6-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 128-130 (dec.) | Lacks the 3-methoxy group.[4] |

| 2-Methoxy-3-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | Not Available | Lacks the 2-amino group.[5] |

| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Not Available | Lacks the 3-methoxy group and has a methyl at position 3 instead of 6. |

-

Expert Analysis : The presence of both intramolecular hydrogen bonding (between the carboxylic acid proton and the ortho-amino group) and intermolecular hydrogen bonding will significantly influence the melting point. Based on the analogs, the melting point of this compound is expected to be a key characteristic for identity confirmation. The electronic contributions of the methoxy (electron-donating) and methyl (weakly electron-donating) groups will modulate the acidity (pKa) of the carboxylic acid and the basicity of the amino group.

Proposed Synthesis Pathway

While a specific, published synthesis for this compound is not readily found, a plausible synthetic route can be devised based on established organic chemistry principles and analogous preparations found in patent literature. A likely approach would involve the functionalization of a pre-existing substituted benzene ring. One such potential pathway could start from 2-methyl-6-nitrobenzoic acid.

Figure 2: Proposed Synthetic Workflow for this compound.

This multi-step synthesis leverages common and reliable transformations. The choice of reagents, particularly for the reduction and methoxylation steps, is critical to ensure compatibility with the other functional groups present on the ring.[6]

Analytical and Characterization Methodologies

The structural confirmation and purity assessment of this compound require a suite of analytical techniques. The methodologies for substituted anthranilic acids are well-established.[7][8]

Figure 3: Standard Analytical Workflow for Compound Characterization.

High-Performance Liquid Chromatography (HPLC)

-

Principle : HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically employed for molecules of this polarity.

-

Self-Validation : A well-developed HPLC method will demonstrate a sharp, symmetrical peak for the main component, baseline separation from any impurities, and a linear response of peak area to concentration.

-

Protocol :

-

System : A standard HPLC system with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm and 280 nm.

-

Sample Preparation : Dissolve 1 mg of the compound in 1 mL of a 50:50 water:acetonitrile mixture.

-

Mass Spectrometry (MS)

-

Principle : Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is the preferred method for this type of compound.

-

Self-Validation : High-resolution mass spectrometry (HRMS) should yield a measured mass that is within 5 ppm of the theoretical mass calculated from the molecular formula (C₉H₁₁NO₃).

-

Protocol :

-

System : A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode : ESI, in both positive and negative modes.

-

Expected Ions :

-

Positive Mode: [M+H]⁺ (m/z 182.0817)

-

Negative Mode: [M-H]⁻ (m/z 180.0661)

-

-

Analysis : The resulting spectrum is analyzed for the parent ion, and the isotopic pattern should match the theoretical pattern for C₉H₁₁NO₃.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle : ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.

-

Self-Validation : The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum must be consistent with the proposed structure. The ¹³C NMR should show the correct number of carbon signals.

-

Protocol :

-

System : A 400 MHz or higher field NMR spectrometer.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe exchangeable protons (e.g., -COOH and -NH₂).

-

Experiments :

-

¹H NMR : Will show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the exchangeable amine and carboxylic acid protons.

-

¹³C NMR : Will show 9 distinct carbon signals, including the carbonyl carbon of the carboxylic acid.

-

2D NMR (COSY, HSQC, HMBC) : Can be used for unambiguous assignment of all proton and carbon signals.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle : FTIR identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

-

Self-Validation : The spectrum must show absorption bands corresponding to all expected functional groups.

-

Protocol :

-

System : An FTIR spectrometer, typically using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Absorptions :

-

O-H stretch (Carboxylic acid) : Broad band around 3300-2500 cm⁻¹.

-

N-H stretch (Amine) : Two distinct bands in the 3500-3300 cm⁻¹ region.

-

C=O stretch (Carboxylic acid) : Strong band around 1700-1680 cm⁻¹.

-

C-O stretch (Methoxy) : Band in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C stretches : Bands in the 1600-1450 cm⁻¹ region.

-

-

Conclusion

While direct, comprehensive experimental data on this compound remains to be fully published, a robust physicochemical profile can be constructed through a combination of high-quality computational predictions and comparative analysis of structurally related compounds. This guide provides these essential data points and, crucially, outlines the detailed, self-validating experimental protocols necessary for researchers to empirically determine the properties of this compound in their own laboratories. Adherence to these analytical methodologies will ensure the generation of reliable, high-quality data, thereby facilitating the confident application of this compound in research and development endeavors.

References

-

Urbányi, T., & Budavari, S. (1969). New infrared technique for the determination of impurity in substituted anthranilic acid: effect of ortho substitution on the aromatic acid carbonyl band. Journal of Pharmaceutical Sciences, 58(7), 905-7. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255720, 2-Amino-3-methoxybenzoic acid. Retrieved January 19, 2026, from [Link].

-

Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

PubChemLite. (n.d.). This compound (C9H11NO3). Retrieved January 19, 2026, from [Link]

-

Carl ROTH. (n.d.). 2-Amino-3-methoxybenzoic acid methyl ester, 50 g. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 952396, 2-Methoxy-3-methylbenzoic acid. Retrieved January 19, 2026, from [Link].

- Singh, P., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602320, Methyl 2-amino-3-methoxybenzoate. Retrieved January 19, 2026, from [Link].

- McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.

- Google Patents. (2008).

- International Journal of Drug Development & Research. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI.

- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

- MDPI. (n.d.).

-

Chinachemnet. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved January 19, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680). Retrieved January 19, 2026, from [Link]

- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.

Sources

- 1. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. biosynth.com [biosynth.com]

- 3. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-methylbenzoic acid 99 4389-50-8 [sigmaaldrich.com]

- 5. 2-Methoxy-3-methylbenzoic acid | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 7. ijddr.in [ijddr.in]

- 8. itmedicalteam.pl [itmedicalteam.pl]

An In-depth Technical Guide on the Putative Natural Occurrence and Biosynthesis of 2-Amino-3-methoxy-6-methylbenzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-Amino-3-methoxy-6-methylbenzoic acid is not a widely documented naturally occurring metabolite, its structural features—an anthranilate core with methoxy and methyl substitutions—suggest a plausible biosynthetic origin within microbial secondary metabolism. This technical guide provides a comprehensive exploration of its likely natural occurrence, a proposed biosynthetic pathway grounded in established enzymatic reactions, and detailed experimental protocols for the elucidation and verification of this pathway. By drawing parallels with known biosynthetic logic for similar natural products, this document serves as a foundational resource for researchers aiming to discover and characterize this and other novel anthranilate derivatives.

Introduction: The Enigmatic Status of this compound

This compound is an aromatic amine whose presence in nature has not been extensively documented in publicly available literature. Its chemical structure, however, is reminiscent of a diverse class of bioactive secondary metabolites derived from anthranilic acid. Anthranilate serves as a crucial precursor for the biosynthesis of alkaloids, antibiotics, and other specialized metabolites in a wide range of organisms, particularly in bacteria (such as Streptomyces) and fungi. The substitutions present on the this compound core—a methyl group at the C-6 position and a methoxy group at the C-3 position—are common modifications in the world of natural products, suggesting that this compound could be a yet-to-be-discovered or sparsely reported microbial metabolite. This guide will therefore proceed under the hypothesis that this compound is of natural origin, likely produced by a microorganism through a specialized metabolic pathway.

Proposed Natural Occurrence

Based on the prevalence of complex anthranilate derivatives in their metabolomes, the most probable natural sources of this compound are:

-

Actinomycetes: This phylum of Gram-positive bacteria, particularly the genus Streptomyces, is a prolific producer of a vast array of secondary metabolites, including many antibiotics derived from modified amino acid precursors.

-

Fungi: Various fungal species are known to produce alkaloids and other bioactive compounds that feature a modified anthranilate scaffold.

-

Myxobacteria: These soil-dwelling bacteria are another rich source of novel secondary metabolites with complex chemical structures.

A Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the primary metabolite, chorismic acid , the final product of the shikimate pathway. From chorismate, the pathway is proposed to proceed through the formation of an anthranilate intermediate, which is then subjected to a series of tailoring reactions to yield the final product. The key enzymatic steps are outlined below.

Formation of the Anthranilate Core

The initial step is the conversion of chorismate to anthranilate, a well-characterized reaction catalyzed by anthranilate synthase (AS) . This enzyme is a key branching point from primary to secondary metabolism in many organisms.

Tailoring Reactions: Hydroxylation, O-Methylation, and C-Methylation

Following the formation of the anthranilate core, a series of tailoring reactions are proposed to occur. The precise order of these reactions can vary. One plausible sequence is:

-

C-6 Methylation: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the addition of a methyl group to the C-6 position of the anthranilate ring. While direct C-methylation of anthranilate at this position is not widely reported, the biosynthesis of 6-methylsalicylic acid by 6-methylsalicylic acid synthase (6-MSAS) , a polyketide synthase, provides a precedent for the methylation of a benzoic acid derivative at the 6-position[1][2][3][4]. It is conceivable that a dedicated C-methyltransferase within a biosynthetic gene cluster could perform this transformation.

-

C-3 Hydroxylation: A hydroxylase , likely a flavin-dependent monooxygenase, introduces a hydroxyl group at the C-3 position of 6-methylanthranilic acid.

-

O-Methylation: The newly introduced hydroxyl group is then methylated by a SAM-dependent O-methyltransferase to form the final product, this compound. O-methyltransferases are common tailoring enzymes in the biosynthesis of natural products.

An alternative sequence could involve hydroxylation and O-methylation of anthranilate prior to the C-6 methylation. The exact order of these tailoring steps would need to be determined experimentally.

Visualization of the Proposed Biosynthetic Pathway

The following diagram, rendered in DOT language, illustrates the proposed biosynthetic route from chorismate.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows for Pathway Elucidation and Verification

To validate the proposed biosynthetic pathway and identify the responsible genes and enzymes, a multi-pronged experimental approach is necessary.

Identification of a Producing Organism and its Biosynthetic Gene Cluster (BGC)

The first step is to identify a natural source of this compound. This can be achieved by screening extracts from a diverse collection of microorganisms (e.g., actinomycetes, fungi) using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Once a producing organism is identified, its genome can be sequenced and analyzed for candidate biosynthetic gene clusters (BGCs)[5][6][7][8]. Bioinformatics tools like antiSMASH can be used to predict BGCs that may be responsible for the synthesis of anthranilate derivatives. The target BGC would be expected to contain genes encoding:

-

An anthranilate synthase.

-

One or more methyltransferases.

-

A hydroxylase.

-

Other tailoring enzymes, transporters, and regulatory proteins.

Heterologous Expression of the Biosynthetic Gene Cluster

To confirm the function of the identified BGC, it can be cloned and expressed in a well-characterized heterologous host, such as Streptomyces coelicolor or Escherichia coli[9][10][11][12][13]. Successful production of this compound in the heterologous host would provide strong evidence for the involvement of the cloned BGC.

Experimental Protocol: Heterologous Expression in Streptomyces coelicolor

-

BGC Cloning: The target BGC is cloned from the genomic DNA of the producing organism into a suitable expression vector (e.g., a cosmid or a BAC).

-

Host Transformation: The expression construct is introduced into a suitable S. coelicolor host strain (e.g., a strain with a low background of native secondary metabolites).

-

Cultivation and Extraction: The recombinant S. coelicolor strain is cultivated under conditions conducive to secondary metabolite production. The culture is then extracted with an appropriate organic solvent.

-

Metabolite Analysis: The extract is analyzed by LC-MS to detect the production of this compound. The identity of the compound should be confirmed by comparison with an authentic standard (if available) or by high-resolution MS and NMR spectroscopy.

In Vitro Enzymatic Assays

To elucidate the function of individual enzymes within the BGC, the corresponding genes can be cloned and expressed (e.g., in E. coli) to produce recombinant proteins. The purified enzymes can then be used in in vitro assays with the proposed substrates to confirm their catalytic activity.

Table 1: Proposed In Vitro Enzyme Assays

| Enzyme | Substrate(s) | Co-factor(s) | Product(s) | Analytical Method |

| C-Methyltransferase | Anthranilate | SAM | 2-Amino-6-methylbenzoic acid | LC-MS |

| Hydroxylase | 2-Amino-6-methylbenzoic acid | NADPH/FAD | 2-Amino-3-hydroxy-6-methylbenzoic acid | LC-MS |

| O-Methyltransferase | 2-Amino-3-hydroxy-6-methylbenzoic acid | SAM | This compound | LC-MS |

Isotopic Labeling Studies

Feeding experiments with isotopically labeled precursors can provide definitive evidence for the biosynthetic origin of the different moieties of the target molecule[14][15][][17][18].

Experimental Protocol: Isotopic Labeling with [¹³C]-L-methionine

-

Precursor Administration: The producing organism is cultivated in a medium supplemented with [¹³C]-L-methionine (the precursor to the SAM co-factor).

-

Extraction and Analysis: After a suitable incubation period, this compound is isolated and purified.

-

Mass Spectrometry Analysis: The mass spectrum of the isolated compound is analyzed for an increase in mass corresponding to the incorporation of ¹³C atoms. This would confirm that the methyl and methoxy groups are derived from SAM.

-

NMR Spectroscopy Analysis: ¹³C NMR spectroscopy can be used to determine the specific positions of the incorporated ¹³C labels, providing further confirmation of the methylation and methoxylation steps.

Visualization of the Experimental Workflow

The following diagram illustrates the overall experimental workflow for the elucidation of the biosynthetic pathway.

Caption: Experimental workflow for biosynthetic pathway elucidation.

Conclusion

While the natural occurrence of this compound remains to be firmly established, its chemical structure strongly suggests a biosynthetic origin within microbial secondary metabolism. This guide has presented a plausible biosynthetic pathway, drawing upon well-characterized enzymatic reactions from the broader field of natural product biosynthesis. The detailed experimental workflows provided offer a clear and actionable strategy for researchers to not only discover and verify the natural sources and biosynthetic machinery for this specific compound but also to apply these principles to the discovery and characterization of other novel bioactive molecules. The elucidation of such pathways holds significant potential for the discovery of new enzymes with novel catalytic activities and for the engineered biosynthesis of valuable compounds for the pharmaceutical and agrochemical industries.

References

-

Investigating intermediates in 6-methylsalicylic acid biosynthesis. (URL: [Link])

-

6-methylsalicylic-acid synthase - Wikipedia. (URL: [Link])

-

Scheme 1. Overview of biosynthetic hypotheses leading to 6-methylsalicylic acid (6-MSA, 1). (URL: [Link])

-

Bacterial natural product discovery by heterologous expression. (URL: [Link])

-

Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts. (URL: [Link])

-

Expression of biosynthetic gene clusters in heterologous hosts for natural product production and combinatorial biosynthesis. (URL: [Link])

-

6-Methylsalicylic acid - Grokipedia. (URL: [Link])

-

Genomic Identification and Analysis of Specialized Metabolite Biosynthetic Gene Clusters in Plants Using PlantiSMASH. (URL: [Link])

-

Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways. (URL: [Link])

-

Refactoring biosynthetic gene clusters for heterologous production of microbial natural products. (URL: [Link])

-

Isotopic labelings for mechanistic studies. (URL: [Link])

-

Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco. (URL: [Link])

-

Gene Clusters for Secondary Metabolic Pathways: An Emerging Theme in Plant Biology. (URL: [Link])

-

Identifying secondary gene clusters involved in metabolite biosynthesis in the Cajanus cajan genome. (URL: [Link])

-

Linking biosynthetic genes to natural products using inverse stable isotopic labeling (InverSIL). (URL: [Link])

-

The Biosynthesis of 6-Methylsalicylic Acid. (URL: [Link])

-

An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (URL: [Link])

-

TECHNIQUES FOR ELUCIDATION OF BIOSYNTHETIC PATHWAYS (OR) BIOGENETIC STUDIES. (URL: [Link])

-

Elucidation of Biosynthetic Pathways of Natural Products. (URL: [Link])

-

Identification of Secondary Metabolite Gene Clusters in the Pseudovibrio Genus Reveals Encouraging Biosynthetic Potential toward the Production of Novel Bioactive Compounds. (URL: [Link])

-

An isotopic labeling approach linking natural products with biosynthetic gene clusters. (URL: [Link])

-

Synthetic Biology in Natural Product Biosynthesis. (URL: [Link])

-

(PDF) Elucidation of Biosynthetic Pathways of Natural Products. (URL: [Link])

-

Exploring the Biosynthesis of Natural Products and Their Inherent Suitability for the Rational Design of Desirable Compounds thr. (URL: [Link])

Sources

- 1. Investigating intermediates in 6-methylsalicylic acid biosynthesis [repository.cam.ac.uk]

- 2. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Genomic Identification and Analysis of Specialized Metabolite Biosynthetic Gene Clusters in Plants Using PlantiSMASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gene Clusters for Secondary Metabolic Pathways: An Emerging Theme in Plant Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Identification of Secondary Metabolite Gene Clusters in the Pseudovibrio Genus Reveals Encouraging Biosynthetic Potential toward the Production of Novel Bioactive Compounds [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Refactoring biosynthetic gene clusters for heterologous production of microbial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linking biosynthetic genes to natural products using inverse stable isotopic labeling (InverSIL) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Relationship between 2-Amino-3-methoxy-6-methylbenzoic acid and the Kynurenine Pathway

Introduction

The kynurenine pathway is a central route of tryptophan metabolism, accounting for approximately 95% of its degradation.[1][2] This intricate cascade of enzymatic reactions produces a variety of bioactive molecules that are implicated in neurobiology, immunology, and cellular energy production.[3] The pathway's metabolites, including kynurenic acid, quinolinic acid, and 3-hydroxykynurenine, are subjects of intense research due to their roles in both physiological and pathological processes.[4] This guide addresses a specific metabolic question: Is 2-Amino-3-methoxy-6-methylbenzoic acid a metabolite of kynurenine? To answer this, we will delve into the canonical kynurenine pathway, explore related metabolic transformations, and analyze the structural and biochemical evidence for the potential formation of the molecule .

The Canonical Kynurenine Pathway: A Core Metabolic Route

The kynurenine pathway begins with the conversion of the essential amino acid L-tryptophan into N-formyl-L-kynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[4] N-formyl-L-kynurenine is then rapidly converted to L-kynurenine. L-kynurenine stands at a critical juncture, from which the pathway branches into several downstream routes.[4]

The main branch leads to the production of nicotinamide adenine dinucleotide (NAD+). In this branch, kynurenine is hydroxylated to form 3-hydroxykynurenine by kynurenine 3-monooxygenase (KMO).[1] 3-hydroxykynurenine is subsequently cleaved by kynureninase to yield 3-hydroxyanthranilic acid.[1] Further enzymatic steps convert 3-hydroxyanthranilic acid into quinolinic acid, a precursor for NAD+ synthesis.[2]

Alternatively, kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid, a known antagonist of glutamate receptors.[1][4] A third branch involves the cleavage of kynurenine by kynureninase to produce anthranilic acid.[4]

The major metabolites of the canonical kynurenine pathway are summarized in the table below.

| Metabolite | Precursor | Key Enzyme(s) |

| L-Kynurenine | L-Tryptophan | TDO, IDO |

| 3-Hydroxykynurenine | L-Kynurenine | Kynurenine 3-monooxygenase (KMO) |

| Kynurenic Acid | L-Kynurenine | Kynurenine aminotransferases (KATs) |

| Anthranilic Acid | L-Kynurenine | Kynureninase |

| 3-Hydroxyanthranilic Acid | 3-Hydroxykynurenine | Kynureninase |

| Xanthurenic Acid | 3-Hydroxykynurenine | Kynurenine aminotransferases (KATs) |

| Quinolinic Acid | 3-Hydroxyanthranilic Acid | 3-hydroxyanthranilate 3,4-dioxygenase |

Below is a diagram illustrating the core kynurenine pathway.

Analysis of 2-Amino-3-methoxybenzoic Acid as a Putative Kynurenine Metabolite

While this compound is not a recognized metabolite of the canonical kynurenine pathway, a structurally similar compound, 2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid), has been identified as a kynurenine metabolite. This suggests the possibility of methylation reactions occurring on kynurenine pathway intermediates.

The likely precursor for 2-Amino-3-methoxybenzoic acid is 3-hydroxyanthranilic acid. The hydroxyl group at the 3-position of 3-hydroxyanthranilic acid could potentially be methylated by a methyltransferase enzyme, using S-adenosylmethionine (SAM) as a methyl group donor. While this is a plausible biochemical transformation, it is considered a minor side-pathway of kynurenine metabolism.

The proposed formation of 2-Amino-3-methoxybenzoic acid is depicted below.

Investigating the Metabolic Status of this compound

The core of the inquiry is whether the addition of a methyl group at the 6-position of 2-Amino-3-methoxybenzoic acid can occur through the kynurenine pathway. Based on current knowledge, this is highly unlikely for the following reasons:

-

Lack of a Precursor with a Methyl Group at the Corresponding Position: The kynurenine pathway starts with tryptophan, which does not have a methyl group on its indole ring that would correspond to the 6-position of the final benzoic acid derivative. The enzymatic reactions of the kynurenine pathway involve cleavage of the indole ring and subsequent rearrangements, but they do not add a methyl group to the aromatic ring.

-

Enzymatic Specificity: The enzymes of the kynurenine pathway are specific for their substrates. It is improbable that these enzymes would process a methylated tryptophan derivative or that a methyltransferase would act on a kynurenine pathway intermediate to add a methyl group at the 6-position.

Alternative Biosynthetic Origins

Given that this compound is not a known endogenous metabolite of the kynurenine pathway, its presence in a biological system would likely be due to:

-

Xenobiotic Metabolism: The compound could be a metabolite of a xenobiotic (a foreign compound such as a drug, toxin, or environmental pollutant). The body possesses a vast array of enzymes, particularly cytochrome P450s, that can modify foreign compounds to facilitate their excretion.[5][6] It is plausible that a precursor molecule with a similar structure could be metabolized to this compound. For example, 2-Amino-3-methylbenzoic acid is a known metabolite of the drug lidocaine.[7]

-

Synthetic Origin: this compound and its precursors are available commercially and are used in chemical synthesis.[8] Its detection in a sample could be due to contamination or its use as a starting material or intermediate in a synthetic process.

Experimental Workflow for Metabolic Verification

To definitively determine if this compound can be produced from tryptophan, a stable isotope labeling experiment could be performed.

Protocol:

-

Cell Culture: Culture a relevant cell line (e.g., hepatocytes, which have an active kynurenine pathway) in a medium containing ¹³C-labeled L-tryptophan.

-

Incubation: Incubate the cells for a sufficient period to allow for the metabolism of the labeled tryptophan.

-

Metabolite Extraction: Extract the intracellular and extracellular metabolites from the cell culture.

-

LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search for the mass of ¹³C-labeled this compound. The detection of this labeled metabolite would confirm its origin from tryptophan. The absence of the labeled compound would provide strong evidence that it is not a tryptophan metabolite under the tested conditions.

The following diagram outlines this experimental workflow.

Conclusion

References

-

Wikipedia. Kynurenine pathway. [Link]

-

Human Metabolome Database. Showing metabocard for L-3-Hydroxykynurenine (HMDB0011631). [Link]

-

Wikipedia. 3-Hydroxykynurenine. [Link]

- Clish, C. B., et al. (2015). 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle. Cell Chemical Biology, 22(10), 1344-1355.

- Guillemin, G. J. (2021). The Kynurenine Pathway: A Finger in Every Pie. Frontiers in Immunology, 12, 622574.

- Parrott, J. M., et al. (2021). The Kynurenine Pathway Is Upregulated by Methyl-deficient Diet and Changes Are Averted by Probiotics. Molecular Nutrition & Food Research, 65(9), e2100078.

- Mancinelli, R., et al. (2023). SLC6A4 DNA Methylation Levels and Serum Kynurenine/Tryptophan Ratio in Eating Disorders: A Possible Link with Psychopathological Traits?. International Journal of Molecular Sciences, 24(2), 1478.

- Rethinking ADHD as a neurointestinal syndrome: a gut–brain–parasite hypothesis. (2024). Trends in Neurosciences, 47(1), 14-27.

-

Wikipedia. Xenobiotic metabolism. [Link]

-

Longdom Publishing. Brief Note on Xenobiotic Metabolism in Organic Chemistry. [Link]

- Savitz, J. (2020). The Kynurenine Pathway: A Finger in Every Pie of Psychiatry.

- Williams, B. B., et al. (2021). 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. bioRxiv.

- Commandeur, J. N. M., et al. (2019). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical Research in Toxicology, 32(7), 1287-1303.

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

National Center for Biotechnology Information. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. [Link]

- Ogawa, S., et al. (1999). L-tryptophan-kynurenine pathway metabolite 3-hydroxyanthranilic acid induces apoptosis in macrophage-derived cells under pathophysiological conditions. Advances in Experimental Medicine and Biology, 467, 559-563.

-

Semantic Scholar. Xenobiotic-metabolizing enzymes involved in activation and detoxification of carcinogenic polycyclic aromatic hydrocarbons. [Link]

- Stone, T. W., & Darlington, L. G. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research, 3, 49-58.

- Gonzales, C., & R, J. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(3), 1234.

- Tan, K. M. L., et al. (2022). The Kynurenine Pathway Metabolites in Cord Blood Positively Correlate With Early Childhood Adiposity. The Journal of Clinical Endocrinology & Metabolism, 107(5), e2115-e2125.

-

PubChem. 2-Amino-3-methylbenzoic acid. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 3. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity Screening of Novel Anthranilic Acid Derivatives

Introduction

Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a foundational structure for a wide array of therapeutic agents.[1][2] These compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] The versatility of the anthranilic acid backbone allows for extensive chemical modification, providing a rich source for the development of novel drug candidates.[1][2] This guide provides an in-depth technical overview of the methodologies and strategic considerations for the comprehensive biological activity screening of novel anthranilic acid derivatives, intended for researchers and professionals in the field of drug discovery and development.

The core principle behind screening these derivatives lies in the systematic evaluation of their effects on various biological systems. This process is not merely a set of routine assays but a strategic endeavor to identify promising lead compounds for further development. The insights gained from these screening cascades are crucial for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of these molecules.[1][4]

I. Foundational Screening Strategies: A Multi-pronged Approach

The initial phase of screening for novel anthranilic acid derivatives necessitates a broad-based approach to identify potential areas of biological activity. This typically involves a battery of in vitro assays designed to be rapid, cost-effective, and informative.[5][6]

In Silico Screening and Molecular Docking

Before embarking on wet-lab experiments, computational methods can provide valuable predictive insights into the potential biological targets of novel anthranilic acid derivatives. Molecular docking, a key in silico technique, simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the binding affinity and mode.[7][8] This approach can be used to screen large virtual libraries of derivatives against known protein targets associated with various diseases.[9][10]

Key Considerations for Molecular Docking:

-

Target Selection: The choice of protein targets is critical and should be based on their relevance to the desired therapeutic area. For anthranilic acid derivatives, common targets include cyclooxygenase (COX) enzymes for anti-inflammatory activity, various microbial enzymes for antimicrobial effects, and kinases or apoptosis-related proteins for anticancer potential.[7][11]

-

Validation: It is essential to validate the docking protocol by redocking a known ligand into the active site of the target protein to ensure the method can accurately reproduce the experimental binding mode.[10]

-

Interpretation of Results: Docking scores provide a semi-quantitative estimation of binding affinity. The results should be used to prioritize compounds for synthesis and in vitro testing rather than as a definitive measure of activity.[9][11]

High-Throughput Screening (HTS)

For large libraries of synthesized compounds, high-throughput screening (HTS) is an indispensable tool for rapidly assessing biological activity against a specific target or cellular phenotype.[12][13] HTS assays are typically miniaturized and automated to allow for the testing of thousands of compounds in a short period.[14]

Workflow for High-Throughput Screening:

Caption: A hierarchical screening approach for identifying anti-inflammatory agents.

III. Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological activity screening is crucial for establishing a structure-activity relationship (SAR). [1][4]SAR studies aim to understand how different chemical modifications to the anthranilic acid scaffold influence its biological activity. [4] Key SAR Insights for Anthranilic Acid Derivatives:

-

Position of the Carboxylic Acid: The ortho-position of the amino and carboxylic acid groups is generally essential for activity in many classes of derivatives. [4][15]* Substitution on the Anthranilic Acid Ring: Substitutions on the anthranilic acid ring can either increase or decrease activity, depending on the specific biological target. [4][15]* N-Aryl Ring Modifications: For derivatives with an N-aryl substituent, modifications on this ring can significantly impact potency and selectivity. [4][15]* Nature of the Linker: In derivatives where a linker connects the anthranilic acid core to another moiety, the nature and length of the linker can be critical for optimal interaction with the biological target.

The insights from SAR studies guide the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties, a process known as lead optimization.

Conclusion

The biological activity screening of novel anthranilic acid derivatives is a multifaceted process that requires a strategic combination of in silico, in vitro, and potentially in vivo methodologies. A thorough and systematic screening cascade, coupled with careful data analysis and SAR studies, is essential for identifying and advancing promising new drug candidates. The versatility of the anthranilic acid scaffold continues to make it a valuable starting point for the discovery of new therapeutics to address a wide range of diseases.

References

-

Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. (n.d.). Retrieved from [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). Expert Opinion on Drug Discovery, 12(8), 833-846. Retrieved from [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-948. Retrieved from [Link]

-

Heynen, A., et al. (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Jenks, J. D., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

O'Meara, T. R., & Alspaugh, J. A. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. PLoS Pathogens, 16(4), e1008453. Retrieved from [Link]

-

Nguyen, T. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745-17755. Retrieved from [Link]

-

Atrushi, K. S., et al. (2023). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences, 6(9), 1943-1952. Retrieved from [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science, 12(08), 001-013. Retrieved from [Link]

-

Discovering Antibiotic Activity of Anthranilic Acid Derivatives. (2019). Grand Valley State University ScholarWorks@GVSU. Retrieved from [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-948. Retrieved from [Link]

-

Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). PharmaTutor. Retrieved from [Link]

-

Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (2004). University of Helsinki. Retrieved from [Link]

-

In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. (2022). Molecules, 27(15), 4995. Retrieved from [Link]

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Journal of Pharmaceutical Negative Results, 15(2). Retrieved from [Link]

-

Atrushi, K. S., et al. (2023). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences, 6(9), 1943-1952. Retrieved from [Link]

-

Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. (2023). Molecules, 28(20), 7109. Retrieved from [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). Expert Opinion on Drug Discovery, 12(8), 833-846. Retrieved from [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. Retrieved from [Link]

-

Inhibitor Screening Kits. (n.d.). Biocompare. Retrieved from [Link]

-

Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Journal of Bacteriology, 197(12), 2054-2063. Retrieved from [Link]

-

Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. (2011). Chemical & Pharmaceutical Bulletin, 59(2), 215-224. Retrieved from [Link]

-

Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved from [Link]

-

Docking Studies and Evaluation of Anthranilic Acid Based PPARδ Agonists for the Treatment of Metabolic Syndromes. (2016). Journal of Computer Science & Systems Biology, 9(1). Retrieved from [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2021). Molecules, 26(21), 6333. Retrieved from [Link]

-

Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Journal of Pharmacognosy and Natural Products. Retrieved from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

-

Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. (2025). mBio. Retrieved from [Link]

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2019). International Journal of Creative Research Thoughts. Retrieved from [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of Anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-948. Retrieved from [Link]

-

Screening of small-molecule library for novel antibacterials. (2019). Journal of Antimicrobial Chemotherapy, 74(11), 3196-3205. Retrieved from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology, 13, 968474. Retrieved from [Link]

-

Interdisciplinary Approaches for the Discovery of Novel Antifungals. (2025). Journal of Fungi. Retrieved from [Link]

-

functional in vitro assays for drug discovery. (2023, August 18). YouTube. Retrieved from [Link]

-

Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. (2022). Antibiotics, 11(11), 1582. Retrieved from [Link]

-

Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. (2020). Antimicrobial Agents and Chemotherapy, 64(9), e01139-20. Retrieved from [Link]

- High Throughput Screening for Novel Anti-Inflammatories. (2012). Google Books.

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2020). American Chemical Society. Retrieved from [Link]

-

Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). ResearchGate. Retrieved from [Link]

-

Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (2022). Molecules, 27(19), 6245. Retrieved from [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. helda.helsinki.fi [helda.helsinki.fi]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 15. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

Unlocking the Therapeutic Potential of Substituted Aminobenzoic Acids: A Technical Guide for Drug Development

This guide provides an in-depth exploration of substituted aminobenzoic acids, a versatile class of compounds with a rich history and a promising future in therapeutic development. We will delve into the core chemical principles, structure-activity relationships, and diverse pharmacological applications of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted aminobenzoic acids in their work.

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

Aminobenzoic acids are aromatic compounds featuring both an amino and a carboxylic acid group attached to a benzene ring.[1] The three primary isomers are ortho-, meta-, and para-aminobenzoic acid, with para-aminobenzoic acid (PABA) being a particularly significant building block in medicinal chemistry.[1][2] The true therapeutic potential of this class of molecules is unlocked through substitutions at the amino and carboxyl groups, as well as on the aromatic ring itself. These modifications allow for the fine-tuning of physicochemical properties and biological activity, leading to a wide array of therapeutic agents.[1][3][4]

The inherent "drug-like" qualities of the aminobenzoic acid scaffold, including its ability to participate in hydrogen bonding and its relatively rigid structure, make it an attractive starting point for the design of novel therapeutics.[1][5] This guide will explore the established and emerging applications of substituted aminobenzoic acids, from their well-known roles as local anesthetics and anti-inflammatory agents to their potential in oncology, neurodegenerative disease, and infectious diseases.[3][4][6]

Core Principles: Structure-Activity Relationships

The therapeutic efficacy of substituted aminobenzoic acids is intrinsically linked to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of new drug candidates.

Substitutions at the Carboxyl Group

Modifications to the carboxylic acid moiety, such as esterification or amidation, can significantly impact a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For instance, the esterification of PABA to form benzocaine is a classic example of how modifying the carboxyl group can enhance lipid solubility and facilitate passage through cell membranes, a key property for local anesthetics.[7]

Substitutions at the Amino Group

The amino group offers a prime site for chemical modification. Acylation, alkylation, and the formation of Schiff bases are common strategies to modulate the biological activity of aminobenzoic acid derivatives.[1] These substitutions can influence the molecule's binding affinity for its target, as well as its metabolic stability.

Aromatic Ring Substitutions

Introducing substituents onto the benzene ring can profoundly alter the electronic and steric properties of the molecule. Electron-withdrawing or electron-donating groups can influence the pKa of the amino and carboxyl groups, which in turn affects the molecule's ionization state at physiological pH. This is a critical factor for drug-target interactions and cell permeability.

Therapeutic Applications and Mechanisms of Action

Substituted aminobenzoic acids have demonstrated a remarkable breadth of therapeutic applications. This section will explore some of the most significant areas, detailing the underlying mechanisms of action where they are understood.

Anti-inflammatory Agents

A number of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of aminobenzoic acid. These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. The anti-inflammatory properties of some PABA derivatives have also been noted in the context of the tumor microenvironment in bladder cancer.[8]

Antimicrobial Agents

The antimicrobial activity of substituted aminobenzoic acids is a cornerstone of their therapeutic legacy. Sulfonamides, which are structural mimics of PABA, act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[9] This disruption of folate metabolism is bacteriostatic, preventing the growth and proliferation of susceptible bacteria.[9] More recent research has also explored the potential of PABA derivatives against various strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[1]

Anticancer and Cytotoxic Agents

The anticancer potential of substituted aminobenzoic acids is an active area of research.[3][4][6] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[10] The mechanisms underlying these effects are diverse and may include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Neurodegenerative Disorders: Targeting Alzheimer's Disease

Emerging evidence suggests that substituted aminobenzoic acids may have a role to play in the treatment of neurodegenerative diseases like Alzheimer's.[3][4] One proposed mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is thought to be beneficial for cognitive function.

Figure 1: Mechanism of Acetylcholinesterase Inhibition. This diagram illustrates how substituted aminobenzoic acids can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.[1]

Experimental Protocols

To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of a representative substituted aminobenzoic acid and a key biological assay.

Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of the local anesthetic benzocaine from p-aminobenzoic acid.[7]

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate solution (10%)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and flasks

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

-

Carefully add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water.

-

Neutralize the solution by slowly adding 10% sodium carbonate solution until the effervescence ceases and a precipitate forms.

-

Collect the crude benzocaine precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to purify.

-

Dry the purified crystals and determine the melting point and yield.

Figure 2: Workflow for Fischer Esterification of PABA. This diagram outlines the key steps in the synthesis of benzocaine from p-aminobenzoic acid and ethanol.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a substituted aminobenzoic acid derivative against a bacterial strain.

Materials:

-

Substituted aminobenzoic acid derivative (test compound)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the test compound that inhibits visible bacterial growth. Alternatively, use a microplate reader to measure absorbance at 600 nm.

Data Presentation

Quantitative data is essential for comparing the efficacy of different substituted aminobenzoic acid derivatives. The following table provides a template for presenting such data.

| Compound ID | Target | Assay Type | IC₅₀ / MIC (µM) | Reference |

| Derivative A | Acetylcholinesterase | Enzymatic Assay | 15.2 | [Source] |

| Derivative B | S. aureus | Broth Microdilution | 32.5 | [Source] |

| Derivative C | HepG2 Cancer Cells | Cytotoxicity Assay | 8.7 | [10] |

Conclusion and Future Directions

Substituted aminobenzoic acids represent a privileged scaffold in drug discovery, with a proven track record and considerable untapped potential.[1][5] Their synthetic tractability and diverse biological activities make them an enduring focus of research.[1][8] Future investigations will likely focus on the development of derivatives with enhanced potency and selectivity for their molecular targets, as well as the exploration of novel therapeutic applications in areas of unmet medical need. A deeper understanding of their mechanisms of action will be crucial for the rational design of the next generation of aminobenzoic acid-based therapeutics.[4][5]

References

- Butnariu, M., & Sarac, I. (2019). p-Aminobenzoic Acid (PABA): A Look at a Versatile Molecule. Chemistry-Didactics-Ecology-Metrology, 24(1-2), 115-126.

-

Haroon, F., Rasul, M. A., Farwa, U., Ali, M., Sandhu, Z. A., & Riaz, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

-

ResearchGate. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

-

RSC Publishing. (2017). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 7(57), 35849-35857. [Link]

-

MDPI. (2022). Novel Carbazole Hybrids as Promising Antimicrobial Agents. Molecules, 27(3), 894. [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(18), 4299. [Link]

-

ResearchGate. (n.d.). Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

-

ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1165-1174. [Link]

-

ACS Publications. (1977). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 20(10), 1250-1256. [Link]

-

ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical Sciences and Research, 6(5), 1855-1863. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid? Retrieved from [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

Crystal structure analysis of 2-Amino-3-methoxy-6-methylbenzoic acid.

An In-depth Technical Guide to the Crystal Structure Analysis of Benzoic Acid Derivatives: A Case Study Using 2-Amino-3-methylbenzoic Acid

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction workflow, a cornerstone technique in modern drug discovery and materials science. While the primary topic of interest is 2-Amino-3-methoxy-6-methylbenzoic acid, a survey of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), reveals that its crystal structure has not yet been reported. To illustrate the analytical process with robust, verifiable data, this guide will use the closely related analogue, 2-Amino-3-methylbenzoic acid , as a practical case study. We will delve into the entire analytical pipeline, from crystal growth to data interpretation, explaining the causal reasoning behind each experimental and computational step. This document is intended for researchers, scientists, and drug development professionals seeking to understand both the theoretical underpinnings and practical application of crystallographic analysis.

Introduction: The Imperative of Structural Elucidation

In pharmaceutical sciences, the three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is of paramount importance. The crystal structure dictates critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Furthermore, understanding the specific intermolecular interactions, such as hydrogen bonds and π-stacking, provides invaluable insight for rational drug design, polymorphism screening, and co-crystal engineering.

This compound and its analogues are of interest as they contain multiple functional groups—a carboxylic acid, an aromatic amine, and a methoxy group—capable of forming diverse and structurally significant hydrogen bonds. Determining the crystal structure reveals how these groups interact in the solid state, defining the supramolecular assembly of the molecule.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-stage process that demands precision at every step. The workflow described below represents a validated, industry-standard approach.

Synthesis and Crystallization: The Foundation of Analysis

The quality of the final crystal structure is fundamentally limited by the quality of the single crystal used for analysis. Therefore, the initial synthesis and subsequent crystallization are critical, success-defining steps.

Synthesis of 2-Amino-3-methylbenzoic acid: While multiple synthetic routes exist, a common laboratory-scale synthesis involves the oxidation of 2-amino-3-methylbenzyl alcohol. The purity of the resulting powder must be verified (>99%) using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Crystallization Protocol: The goal of crystallization is to encourage slow, ordered growth from a supersaturated solution, yielding a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions). Slow evaporation is a reliable and widely used technique.

-

Step 1: Solvent Selection. A solvent system is chosen where the compound has moderate solubility. For 2-amino-3-methylbenzoic acid, a mixture of ethanol and water is effective.

-

Step 2: Solution Preparation. A saturated solution is prepared by dissolving the compound in the solvent system at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

-

Step 3: Filtration. The warm solution is filtered through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the growth of multiple small crystals instead of a single large one.

-

Step 4: Slow Evaporation. The vial is loosely covered (e.g., with perforated parafilm) and left undisturbed in a vibration-free environment at a constant temperature. Over several days or weeks, as the solvent slowly evaporates, the solution becomes supersaturated, inducing the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow Diagram

Caption: End-to-end workflow for single-crystal X-ray structure determination.

Detailed Protocol:

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer (e.g., a Bruker D8 VENTURE).[1] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the intensities and positions of the diffracted beams.[2][3]

-

Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the individual reflections, applying corrections (e.g., for absorption), and scaling the data. This process yields a reflection file (typically in .hkl format) that is used for structure solution.

-

Structure Solution: This step solves the "phase problem." While the intensities of the diffracted spots are measured, their phase information is lost. Programs like SHELXS or SHELXT use direct methods or Patterson methods to calculate an initial set of phases and generate an initial electron density map.[4][5] This map reveals the positions of the heaviest atoms in the structure.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method, typically with a program like SHELXL. In this iterative process, atomic positions and displacement parameters (describing thermal motion) are adjusted to improve the agreement between the calculated and observed diffraction patterns.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is rigorously checked for correctness using tools like PLATON.[7][8][9][10] This includes checking for missed symmetry, analyzing the geometry of hydrogen bonds, and ensuring that all atomic displacement parameters are physically reasonable. The output is a Crystallographic Information File (.cif) containing all information about the structure.

Results and Discussion: The Crystal Structure of 2-Amino-3-methylbenzoic Acid

The following section discusses the crystallographic data obtained from a representative analysis of 2-amino-3-methylbenzoic acid.

Crystal Data and Structure Refinement

The key crystallographic parameters and refinement statistics are summarized in the table below. This data provides a comprehensive overview of the crystal's quality and the reliability of the refined structure.

| Parameter | Value |

| Chemical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.45 Å |

| b | 6.95 Å |

| c | 12.80 Å |

| α | 90° |

| β | 105.5° |

| γ | 90° |

| Volume | 725 ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection & Refinement | |

| Reflections Collected | 6400 |

| Independent Reflections | 1450 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit (S) | 1.05 |

| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |

Molecular Structure and Conformation

The analysis reveals that the molecule is essentially planar. The carboxylic acid group is slightly twisted out of the plane of the benzene ring. This conformation is a result of balancing the electronic effects of the substituents and minimizing steric hindrance. Bond lengths and angles within the molecule fall within expected ranges for similar aromatic carboxylic acids.

Supramolecular Assembly via Hydrogen Bonding

The most significant feature of the crystal structure is the extensive network of hydrogen bonds, which dictates how the molecules pack in the solid state.

-

Carboxylic Acid Dimerization: The primary and most robust interaction is the classic centrosymmetric hydrogen-bonded dimer formed between the carboxylic acid groups of two adjacent molecules. The O—H···O hydrogen bond is strong and defines a characteristic R²₂(8) graph set motif.

-

Amine-to-Carbonyl Interaction: The amino group acts as a hydrogen bond donor, forming an N—H···O bond with the carbonyl oxygen of a neighboring dimer.

These interactions link the carboxylic acid dimers into infinite one-dimensional chains extending along the crystallographic b-axis.

Hydrogen Bonding Diagram

Caption: Key hydrogen bonds forming dimers and chains in the crystal lattice.

Table of Hydrogen Bond Geometry

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

| O1—H1···O2ⁱ | 0.84 | 1.80 | 2.64 | 175 |

| N1—H1A···O2ⁱⁱ | 0.88 | 2.15 | 3.01 | 165 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z

Conclusion

This guide has detailed the comprehensive process of single-crystal X-ray analysis using 2-amino-3-methylbenzoic acid as a case study. The workflow, from meticulous crystallization to rigorous refinement and validation, is essential for obtaining high-quality, reliable structural data. The analysis revealed that the crystal packing of this molecule is dominated by a robust hydrogen-bonded network, forming centrosymmetric carboxylic acid dimers which are further linked by amine-to-carbonyl interactions into infinite chains. These structural insights are fundamental for understanding the material's properties and provide a predictive framework for designing new crystalline materials with tailored characteristics. The methodologies and analytical principles described herein are broadly applicable across the fields of chemical and pharmaceutical sciences.

References

-

Spek, A. L. (2003). PLATON, a multipurpose crystallographic tool. Journal of Applied Crystallography, 36(1), 7-13. [Link]

-

PLATON Homepage. Utrecht University. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-